2-Phenylpropanimidamide

Description

Significance of Amidine Functional Groups in Organic Synthesis

The amidine functional group, with the general structure R-C(=NR')-NR''R''', represents the nitrogen analogue of a carboxylic acid ester and is a cornerstone in the field of organic chemistry. thieme-connect.de These compounds are the imine derivatives of amides and are characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. wikipedia.org Their unique electronic and structural properties make them highly versatile in a multitude of chemical transformations.

Amidines are significantly more basic than their amide counterparts and are counted among the strongest uncharged bases. wikipedia.org This enhanced basicity is due to the protonation occurring at the sp²-hybridized imino nitrogen, which allows the resulting positive charge to be delocalized across the N-C-N system, forming a stable amidinium ion. wikipedia.org This inherent basicity has led to the widespread use of cyclic amidines, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), as potent non-nucleophilic bases and catalysts in various organic reactions. semanticscholar.org

The core of the amidine functional group consists of a planar N-C-N system. They are formally derived from an oxoacid of the form RₙE(=O)OH, where the hydroxyl group (-OH) is replaced by an amino group (-NH₂) and the oxo group (=O) is replaced by an imino group (=NR). wikipedia.org When the parent acid is a carboxylic acid, the resulting compound is a carboxamidine, the most common type of amidine in organic chemistry. wikipedia.org

Amidines can be classified based on the substitution pattern on the nitrogen atoms and the nature of the carbon skeleton. thieme-connect.de

Primary, Secondary, and Tertiary Amidines: This classification is analogous to that of amides, based on the number of non-hydrogen substituents on the amine nitrogen.

Acyclic vs. Cyclic: Amidines can exist as open-chain (acyclic) structures or have their N-C-N system incorporated into a ring. Cyclic amidines can be further divided into semicyclic (one nitrogen in the ring) or cyclic (both nitrogens in the same ring). thieme-connect.de

Substituted Amidines: The nitrogen atoms can bear various substituents, such as alkyl, aryl, or sulfonyl groups, leading to classes like N-sulfonyl amidines, which have significant biological and synthetic interest. mdpi.com

The utility of amidines in organic synthesis is extensive, owing to their dual role as stable compounds and reactive intermediates. semanticscholar.org They are foundational building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines. rsc.org

The reactivity of the amidine group allows it to participate in various transformations:

Nucleophilic and Electrophilic Reactions: The imine nitrogen can act as a nucleophile, while the central carbon atom is electrophilic, allowing for reactions with a range of partners.

Ligands in Coordination Chemistry: The deprotonated form of an amidine, known as an amidinate, has the general structure [RNRCNR]⁻. These amidinate anions are widely used as ligands to stabilize metals in various oxidation states in organometallic complexes. wikipedia.org

Directing Groups: The weak coordinating ability of the imine nitrogen makes amidines suitable substrates for transition metal-catalyzed C-H functionalization reactions, where the amidine group directs the catalyst to a specific C-H bond. rsc.org

Their synthesis can be achieved through several methods, most classically via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether (a Pinner salt), followed by treatment with ammonia (B1221849) or an amine. wikipedia.orgwikipedia.org Other methods include the direct amination of nitriles using Lewis acid catalysis, the reaction of dimethylformamide acetal (B89532) with primary amines, and the addition of organolithium reagents to diimines. wikipedia.org

Overview of 2-Phenylpropanimidamide as a Representative Amidine Structure

This compound is a specific acyclic carboxamidine that serves as a clear example of this functional group class. It embodies the characteristic structural features and offers a platform to study the typical reactivity of simple amidines.

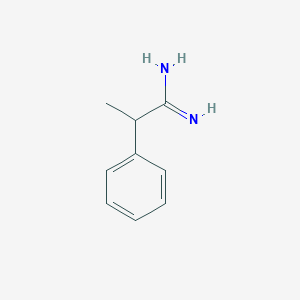

The chemical structure of this compound consists of a propanimidamide (B3024157) core where the carbon atom at position 2 is substituted with a phenyl group. Its molecular formula is C₉H₁₂N₂. The central carbon of the amidine group is bonded to a hydrogen, an imino group (-NH), and an amino group (-NH₂). This carbon is also attached to the chiral center of the molecule, the second carbon of the propane (B168953) chain, which holds both a methyl group and the phenyl group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Core Structure | Propanimidamide |

| Key Substituents | Phenyl group at C2, Methyl group at C2 |

A related derivative, tert-Butyl (2-phenylpropanimidoyl)carbamate, has been synthesized and characterized, showing specific NMR signals that help confirm the 2-phenylpropane backbone. nih.gov For this carbamate (B1207046) derivative, the proton NMR spectrum in CDCl₃ shows a quartet at 3.72 ppm for the methine proton (CH) and a doublet at 1.55 ppm for the methyl protons (CH₃), characteristic of the 2-phenylpropyl moiety. nih.gov The ¹³C NMR spectrum further confirms the structure with signals at 140.1, 128.9, 127.8, and 127.6 ppm for the phenyl group carbons, and 47.0 and 18.6 ppm for the methine and methyl carbons, respectively. nih.gov

The synthesis of simple amidines like this compound is historically rooted in the late 19th-century work of Adolf Pinner. wikipedia.org The Pinner reaction, first described in 1877, provides a reliable pathway to amidines from nitriles. wikipedia.orgjk-sci.com This method involves the reaction of a nitrile with an alcohol in the presence of an acid (typically HCl gas) to generate an intermediate imino ester salt, known as a Pinner salt. jk-sci.comorganic-chemistry.org Subsequent treatment of this salt with ammonia yields the final amidine. wikipedia.org

For this compound, the starting material would be 2-phenylpropionitrile (also known as alpha-methylphenylacetonitrile). lookchem.com The Pinner reaction remains a cornerstone of amidine synthesis, although modern variations have been developed. jk-sci.com

More contemporary research has demonstrated alternative synthetic routes. For example, this compound has been successfully synthesized from 2-phenylpropionitrile using trimethylaluminum (B3029685) and ammonium (B1175870) chloride in toluene. This method has been reported to produce the target compound in high yields of 92-95%. lookchem.com

| Precursor | Reagents | Conditions | Yield |

| 2-Phenylpropionitrile | Trimethylaluminum, Ammonium chloride | Toluene, 80°C, 48h | 92% lookchem.com |

| 2-Phenylpropionitrile | Trimethylaluminum, Ammonium chloride | Toluene, 20-80°C, 17h | 95% lookchem.com |

While this compound itself is not a widely cited compound in landmark historical studies, its synthesis and reactivity are well-understood through the extensive body of research on the Pinner reaction and other fundamental transformations of amidines developed over the last century. semanticscholar.orgwikipedia.org Research on related structures, such as N'-hydroxy-2-phenylpropanimidamide, has also contributed to the understanding of the chemical space around this scaffold, providing detailed spectroscopic data and synthetic procedures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOPXHYKWNZDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylpropanimidamide and Its Derivatives

Direct Synthesis Approaches to 2-Phenylpropanimidamide

Direct synthesis focuses on the formation of the unsubstituted amidine from readily available starting materials.

The most common and direct route to this compound is from its corresponding nitrile, 2-phenylpropanenitrile (B133222). This transformation can be achieved through classical acid-catalyzed methods or more modern catalytic approaches.

The Pinner reaction is a well-established method for converting nitriles into amidines. synarchive.comjk-sci.com The reaction proceeds in two main steps. First, the nitrile (2-phenylpropanenitrile) is treated with an alcohol, such as ethanol (B145695), in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. nrochemistry.comwikipedia.orgorganic-chemistry.org This initial step forms an intermediate imino ester salt, also known as a Pinner salt (in this case, ethyl 2-phenylpropanimidate hydrochloride). synarchive.comwikipedia.orgorganic-chemistry.org

The formation of the Pinner salt is sensitive to reaction conditions. The process must be carried out under anhydrous conditions, as the presence of water would lead to the formation of an ester. nrochemistry.comwikipedia.org Temperature control is also crucial, with low temperatures often employed to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride. jk-sci.comwikipedia.org

In the second step, the isolated Pinner salt is reacted with ammonia (B1221849) to yield the final amidine, this compound hydrochloride. nrochemistry.comwikipedia.org A modified, one-pot procedure involves bubbling ammonia gas directly into the reaction mixture after the formation of the Pinner salt is complete. nrochemistry.com

Table 1: Key Steps in the Pinner Reaction for this compound Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Key Conditions |

| 1 | 2-Phenylpropanenitrile, Ethanol | Anhydrous Hydrogen Chloride (HCl) | Ethyl 2-phenylpropanimidate hydrochloride (Pinner Salt) | Anhydrous solvent, Low temperature |

| 2 | Ethyl 2-phenylpropanimidate hydrochloride | Ammonia (NH₃) | This compound hydrochloride | Can be one-pot or two-step |

While the Pinner reaction is effective, it requires stoichiometric amounts of strong acid, which can be a drawback. Modern synthetic chemistry has focused on developing catalytic methods for the direct addition of amines (or ammonia) to nitriles, which often proceed under milder conditions. acs.org

Transition metal catalysts have shown significant promise in this area. For instance, nickel(0) complexes have been used to synthesize amidines from N-heterocyclic nitriles in a two-step process involving the formation of a methyl imidate intermediate. acs.org Copper-catalyzed protocols have also been developed for the nucleophilic addition of amines to nitriles. semanticscholar.org Another approach involves the use of zinc(II) species to promote the nucleophilic addition of an amine to a nitrile, activating the nitrile towards attack. rsc.org These catalytic systems offer advantages such as improved atom economy and milder reaction conditions compared to classical methods. acs.org

Table 2: Comparison of Catalytic Systems for Amidine Synthesis

| Catalyst System | Nitrile Substrate Scope | Amine Source | General Conditions |

| Nickel(0) Complexes | Electron-deficient N-heterocyclic nitriles acs.org | Primary amines | 50 °C, 48 hours acs.org |

| Copper(I) Chloride | Aromatic and aliphatic nitriles | Primary and secondary amines | 100 °C, O₂ atmosphere semanticscholar.org |

| Zinc(II) Quinaldinate | Acetonitrile, Propionitrile, Benzonitrile rsc.org | Secondary cyclic amines rsc.org | Varies depending on reactants |

Beyond direct nitrile conversion, other methods have been explored. One notable alternative involves the use of amidoxime intermediates. In this process, the nitrile is first reacted with hydroxylamine to form an N'-hydroxy-2-phenylpropanimidamide (an amidoxime). google.com This intermediate is then subjected to reductive cleavage, typically through catalytic hydrogenation, to yield the desired amidine. google.comtandfonline.com However, a limitation of this method is that the reductive step can affect other functional groups in the molecule, such as double bonds or nitro groups. google.com

Another less common approach is the cysteine-catalyzed synthesis of amidines from nitriles and ammonia, although this method has been reported to have moderate yields. google.com

Synthesis from Nitrile Precursors

Synthesis of N-Substituted and N'-Substituted this compound Derivatives

The synthesis of substituted amidines is of great interest for creating diverse molecular libraries for drug discovery and materials science.

N'-hydroxy-2-phenylpropanimidamide is an important derivative that also serves as an intermediate for the synthesis of the parent amidine. google.comtandfonline.com The synthesis is typically straightforward, involving the reaction of the starting nitrile, 2-phenylpropanenitrile, with hydroxylamine (NH₂OH). This reaction is a nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

The resulting N'-hydroxy-2-phenylpropanimidamide belongs to the class of compounds known as amidoximes. These compounds are valuable in their own right and have applications in various fields, including as ligands for metal coordination and as precursors for other heterocyclic systems.

Preparation of N'-Hydroxy-2-phenylpropanimidamide (Amidoxime Analogs)

Reaction Conditions for Amidoxime Synthesis

Amidoximes, which can be precursors to or derivatives of amidines, are commonly synthesized from nitriles and hydroxylamine. The reaction conditions can be varied to optimize yield and reaction time.

The traditional method involves the reaction of a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine. nih.gov The base is necessary to generate free hydroxylamine in situ. The reaction is typically carried out in a protic solvent like ethanol or methanol. nih.gov While the addition of hydroxylamine can occur at room temperature, heating the reaction mixture to reflux is often employed to reduce the reaction time, which can range from one to 48 hours depending on the substrate. nih.gov

More contemporary methods offer milder and more efficient alternatives. The use of an aqueous solution of hydroxylamine can be advantageous as it often does not require an additional base and can lead to shorter reaction times. nih.govgoogle.com For instance, high-purity acetamidoxime can be prepared by mixing an aqueous solution of hydroxylamine with acetonitrile at ambient temperature. google.com

Recent advancements have focused on accelerating the synthesis and improving its environmental footprint. A solvent-free method utilizing ultrasonic irradiation has been shown to produce amidoximes in high yields (70–85%) with significantly reduced reaction times. nih.gov Another rapid method involves the use of microwave irradiation, which can facilitate the synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine in as little as 5 to 15 minutes, with good yields (65–81%). nih.gov

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

| Method | Reagents | Solvent | Conditions | Reaction Time | Yield |

|---|---|---|---|---|---|

| Traditional | Nitrile, Hydroxylamine HCl, Base (e.g., Na2CO3, Et3N) | Ethanol or Methanol | Reflux | 1-48 hours | Good |

| Aqueous | Nitrile, Aqueous Hydroxylamine | Water | Ambient Temperature | Shorter than traditional | Good |

| Ultrasonic | Nitrile, Hydroxylamine | Solvent-free | Ultrasonic irradiation | Short | High (70-85%) |

| Microwave | Imidoylbenzotriazole, Hydroxylamine | - | Microwave irradiation | 5-15 minutes | Good (65-81%) |

Precursors and Reagent Systems

The primary and most straightforward precursors for the synthesis of amidoximes are nitriles and hydroxylamine or its salts. nih.gov However, a variety of other starting materials and reagent systems have been developed to access this functional group.

Alternative precursors to nitriles for reaction with hydroxylamine include:

Thioamides nih.gov

Amidine hydrochlorides nih.gov

Hydrazide imides nih.gov

Iminoethers nih.gov

Imidoylbenzotriazoles nih.gov

A one-pot synthesis of N-substituted amidoximes has been developed using carboxylic acids or their derivatives as precursors. rsc.org In this approach, the carboxylic acid is activated in situ with iodine and triphenylphosphine, followed by reaction with an amine to form an amide, which then reacts with hydroxylamine hydrochloride to yield the desired amidoxime. rsc.org This method avoids the need to isolate the intermediate amide.

Another strategy for the synthesis of substituted amidoximes involves the reaction of primary nitroalkanes with magnesium or lithium amides. nih.gov The choice of the metallating agent can influence the reaction yield, with n-butyllithium being preferable for preparing N-(primary alkyl) or N-(secondary alkyl) amidoximes, while Grignard reagents are more suitable for t-butylamine or pyrrolidine. nih.gov

Table 2: Precursors and Reagent Systems for Amidoxime Synthesis

| Precursor | Reagent System | Product |

|---|---|---|

| Nitrile | Hydroxylamine or Hydroxylamine HCl/Base | Amidoxime |

| Thioamide | Hydroxylamine | Amidoxime |

| Carboxylic Acid | I2, PPh3, Amine, Hydroxylamine HCl | N-substituted Amidoxime |

| Primary Nitroalkane | Magnesium or Lithium Amide | Substituted Amidoxime |

Synthesis of N-Acyl and N-Alkyl Derivatives

The synthesis of N-acyl and N-alkyl derivatives of this compound allows for the modification of its properties. Acylation of amidines can be achieved using various carboxylic acid derivatives, such as acid chlorides, esters, and anhydrides. jove.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. jove.com In the case of amidines, which contain two nitrogen atoms, the site of acylation can vary. For monosubstituted amidines, both aromatic and aliphatic acid chlorides have been used as acylating agents. researchgate.net

Alkylation of amidines, typically with alkyl halides, can also lead to N-substituted derivatives. However, the alkylation of amines can sometimes lead to over-alkylation, producing a mixture of products. masterorganicchemistry.com In the case of amidines with one aryl-substituted nitrogen and one unsubstituted or alkyl-substituted nitrogen, alkylation predominantly occurs on the nitrogen atom attached to the aryl group. researchgate.net

In multi-step syntheses, it is often necessary to protect the reactive amidine functional group to prevent unwanted side reactions. Protecting groups are temporarily attached to a functional group to decrease its reactivity. organic-chemistry.org For amines and amidines, a common strategy is to convert them into less nucleophilic carbamates. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and has also been successfully applied to the protection of benzamidine derivatives. tubitak.gov.tr The Boc group can be introduced by reacting the amidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. tubitak.gov.tr This protection renders the amidine group less reactive towards nucleophilic and basic conditions. The Boc group can be readily removed under acidic conditions when the protection is no longer needed. organic-chemistry.org This reversible protection strategy is crucial for the successful synthesis of complex molecules containing the amidine moiety.

Synthesis of Adamantane-Containing Phenylpropanimidamide Derivatives

The incorporation of an adamantane moiety into organic molecules can impart desirable properties such as increased lipophilicity and rigidity. nih.gov The synthesis of adamantane-containing derivatives of this compound can be envisioned through several synthetic routes.

One common strategy for introducing adamantane groups involves amide bond formation. nih.gov For example, an adamantane-containing carboxylic acid chloride could be reacted with an amino-functionalized phenylpropanimidamide derivative. Alternatively, an adamantane-containing amine can be used as a nucleophile in a reaction with an activated carboxylic acid derivative of a phenylpropane scaffold, which could then be converted to the amidine.

The synthesis of adamantyl amines, which can serve as precursors, has been achieved through various methods, including the reaction of halo-adamantanes with lithium followed by amination. google.com These adamantyl amines can then be incorporated into the target molecule. For instance, amino acid derivatives of adamantane have been synthesized by coupling Boc-protected amino acids with amantadine or rimantadine, followed by deprotection. researchgate.net A similar strategy could be employed to link an adamantane group to a phenylpropanimidamide precursor.

Palladium-Catalyzed Synthetic Pathways for Amidine Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of a wide range of organic compounds, including amidine derivatives. These methods often offer high efficiency and functional group tolerance.

One such method involves the palladium-catalyzed reaction of aryl halides with tert-butyl isocyanide and an amine as the nucleophile. nih.govresearchgate.net This reaction can lead to the formation of both single and double insertion products of the isocyanide, yielding amidines and ketimine–amidines, respectively. nih.govresearchgate.net The catalyst is typically formed in situ from a palladium(II) source and a phosphine ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). nih.gov

Another versatile approach is a palladium-catalyzed three-component reaction between N-tosyl hydrazones, aryl isonitriles, and amines, which provides a rapid route to diverse and complex amidines in moderate to good yields. rsc.org This process is believed to proceed through a ketenimine intermediate.

Furthermore, palladium catalysis can be employed for the N-arylation of existing amidine scaffolds. A method has been developed for the palladium-catalyzed N-monoarylation of both aryl and alkyl amidines with a broad range of aryl bromides, chlorides, and triflates. nih.gov This reaction exhibits excellent selectivity for monoarylation and proceeds in short reaction times with low catalyst loadings. nih.gov

Table 3: Palladium-Catalyzed Synthetic Pathways for Amidine Derivatives

| Reaction Type | Reactants | Catalyst System | Product |

|---|---|---|---|

| Isocyanide Insertion | Aryl halide, tert-Butyl isocyanide, Amine | PdCl₂/dppf | Amidine/Ketimine–amidine |

| Three-Component Reaction | N-Tosyl hydrazone, Aryl isonitrile, Amine | Palladium catalyst | Amidine |

| N-Arylation | Amidine, Aryl halide/triflate | Palladium/Biarylphosphine ligand | N-Aryl amidine |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of a stereogenic center at the C2 position of the propanimidamide (B3024157) backbone requires precise control over the reaction conditions and reagents. The phenyl group at this position makes this a valuable chiral building block. The following sections detail the established methodologies that can be applied to achieve the synthesis of specific stereoisomers of this compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a derivative of 2-phenylpropanoic acid or 2-phenylpropanenitrile.

One plausible approach involves the diastereoselective alkylation of a chiral amide enolate. For instance, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be used to form an amide with 2-phenylpropanoic acid. nih.gov Deprotonation of the α-proton followed by reaction with an electrophile would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. researchgate.netosi.lv Subsequent conversion of the resulting chiral amide to the corresponding imidamide would yield the desired enantiomerically enriched this compound.

The following table illustrates the potential diastereoselectivity that could be achieved in the alkylation of a 2-phenylpropanamide derivative using different chiral auxiliaries, based on literature precedents for similar substrates.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (1S,2S)-Pseudoephenamine | Methyl Iodide | >95:5 |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide | up to 99:1 |

| (S)-4-tert-Butyl-2-oxazolidinone | Allyl Bromide | >90:10 |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. rsc.org For the synthesis of this compound, a potential route could involve the asymmetric hydrogenation of a suitable unsaturated precursor, such as a 2-phenyl-2-propenimidamide derivative, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands). rsc.org

Another strategy is the catalytic asymmetric alkylation of a pronucleophile. For example, the palladium-catalyzed asymmetric allylic alkylation of a derivative of phenylacetonitrile could be a key step. nih.gov The resulting chiral nitrile could then be converted to the corresponding imidamide. The enantioselectivity of such reactions is highly dependent on the choice of the chiral ligand.

The table below shows representative enantioselectivities achieved in asymmetric alkylations of related α-aryl nitrile compounds using various catalytic systems.

| Catalyst System | Substrate | Enantiomeric Excess (ee) |

| [Pd(allyl)Cl]₂ / (S)-BINAP | Phenylacetonitrile | up to 90% |

| Ni(acac)₂ / (R)-Ph-BOX | 2-Phenylpropanenitrile | >95% |

| Cu(OTf)₂ / Chiral Bisoxazoline | Ethyl 2-cyanopropanoate | up to 98% |

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers have identical physical properties, direct separation is not possible. Therefore, resolution methods typically involve the conversion of the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. wikipedia.org

For this compound, which is a basic compound, resolution can be achieved by forming diastereomeric salts with a chiral acid. libretexts.org Commonly used chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation. The diastereomeric salts will exhibit different solubilities, allowing one diastereomer to crystallize preferentially from the solution. After separation, the chiral acid is removed by treatment with a base to yield the optically pure enantiomer of this compound.

The efficiency of a resolution process is often described by the yield and the optical purity of the obtained enantiomer. The following table provides hypothetical data on the resolution of racemic this compound with different chiral acids, illustrating the potential outcomes.

| Chiral Resolving Agent | Solvent | Yield of Less Soluble Salt | Optical Purity (ee) |

| (R,R)-Tartaric Acid | Ethanol | 40% | >98% |

| (S)-Mandelic Acid | Methanol/Water | 35% | 95% |

| (1R)-(-)-Camphor-10-sulfonic Acid | Acetone | 45% | >99% |

Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. mdpi.com For instance, an enzyme-catalyzed hydrolysis of a racemic ester precursor of this compound could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

Chemical Transformations and Reactivity Pathways of 2 Phenylpropanimidamide

Reactions Involving the Amidine Functional Group

The dual nature of the amidine group—containing nucleophilic nitrogen atoms and an electrophilic imine carbon—governs its characteristic reactions.

The carbon atom of the C=N double bond in the amidine group is electrophilic due to the electron-withdrawing effect of the nitrogen atoms. This makes it susceptible to attack by a variety of nucleophiles. The reaction typically proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate. libretexts.orgopenstax.org This intermediate can then undergo further transformation, often involving elimination, to yield the final product.

The general mechanism involves the attack of a nucleophile on the imine carbon, leading to a zwitterionic or neutral tetrahedral intermediate, depending on the reaction conditions. libretexts.orgrsc.org This process is fundamental to reactions such as hydrolysis, aminolysis, and reactions with other carbon or heteroatom nucleophiles. The stability and fate of the tetrahedral intermediate determine the final product distribution.

| Nucleophile | Reaction Type | Resulting Product Class | General Conditions |

|---|---|---|---|

| H₂O (Water) | Hydrolysis | Amide and Ammonia (B1221849)/Amine | Acidic or basic catalysis |

| R-NH₂ (Primary Amine) | Transamination/Aminolysis | N-Substituted Amidine | Typically requires heating |

| R-OH (Alcohol) | Alcoholysis | Imidate and Ammonia/Amine | Acid catalysis |

| R-MgX (Grignard Reagent) | Carbon-Carbon Bond Formation | Amine (after reduction) | Anhydrous ether solvent |

The nitrogen atoms in the amidine functional group possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. wikipedia.org Protonation typically occurs at the sp²-hybridized (imino) nitrogen, forming a resonance-stabilized amidinium cation. slideshare.net Reactions with other electrophiles, such as alkyl halides or acyl chlorides, can lead to N-alkylation or N-acylation, respectively. These reactions are crucial for modifying the structure and properties of the amidine.

N-alkylation is commonly achieved using alkyl halides in the presence of a base to deprotonate the amide first, thereby increasing its nucleophilicity. derpharmachemica.com The choice of base and solvent can influence the reaction's efficiency and selectivity. derpharmachemica.com Microwave-assisted, solvent-free conditions have also been developed to accelerate these transformations. derpharmachemica.com

N-acylation involves the reaction of the amidine with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This reaction forms an N-acylamidine. The synthesis of these compounds can be facilitated by activating the corresponding amide with reagents like triflic anhydride before the addition of an amine. researchgate.net

| Reaction Type | Electrophile | Typical Reagents | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl group (R) | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkyl Amidine |

| N-Acylation | Acyl group (R-CO) | Acyl chlorides (e.g., CH₃COCl), Anhydrides | N-Acyl Amidine |

| N-Sulfonylation | Sulfonyl group (R-SO₂) | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl Amidine |

Cyclization Reactions Leading to Heterocyclic Systems

The N-C-N skeleton of the amidine functional group is a valuable synthon for the construction of various nitrogen-containing heterocyclic rings. 2-Phenylpropanimidamide can serve as a precursor for important classes of compounds like pyrimidines and benzimidazoles through cyclization reactions.

The most common and widely used method for constructing a pyrimidine (B1678525) ring involves the condensation of an amidine with a three-carbon (C-C-C) fragment. slideshare.netbu.edu.eg This fragment is typically a 1,3-bifunctional compound such as a β-diketone, β-keto ester, or an α,β-unsaturated ketone. slideshare.netrsc.org The reaction, known as the Pinner pyrimidine synthesis, involves the amidine acting as the N-C-N component that cyclizes with the 1,3-dicarbonyl compound to form the six-membered pyrimidine ring. slideshare.net

The reaction mechanism generally involves initial nucleophilic attack from one of the amidine nitrogens onto a carbonyl carbon of the C-C-C fragment, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. Various catalysts, including acids, bases, and metal complexes, can be employed to facilitate this transformation. organic-chemistry.orgmdpi.com

| C-C-C Reactant | Catalyst/Conditions | Resulting Pyrimidine Structure |

|---|---|---|

| Acetylacetone (β-diketone) | Base (e.g., NaOEt) or Acid | Dimethyl-substituted pyrimidine |

| Ethyl Acetoacetate (β-keto ester) | Base-catalyzed condensation | Methyl-hydroxypyrimidine derivative |

| Chalcone (α,β-unsaturated ketone) | Metal-free, visible-light photo-oxidation rsc.org | Aryl/Alkyl-substituted pyrimidine |

| Malononitrile Dimer | Piperidine in DMF mdpi.com | Aminopyrimidine derivative |

Benzimidazoles can be efficiently synthesized through the intramolecular cyclization of N-arylamidines. organic-chemistry.orgacs.org This process typically involves a dehydrogenative C-N bond formation, where a C-H bond on the aryl ring ortho to the amidine nitrogen is activated and cyclized onto the imine carbon or nitrogen. researchgate.netnih.gov Such reactions are often promoted by oxidative conditions, using reagents like hypervalent iodine or electrochemical methods, or catalyzed by transition metals. organic-chemistry.orgresearchgate.netnih.gov

The general strategy involves forming an N-aryl amidine intermediate, which then undergoes an intramolecular N-arylation. For instance, an amidine can be reacted with a 2-haloaniline, followed by a copper-catalyzed or base-mediated intramolecular cyclization to furnish the benzimidazole (B57391) ring system. organic-chemistry.org

| Reaction Type | Precursor | Key Conditions | Mechanism Highlight |

|---|---|---|---|

| Dehydrogenative Cyclization | N-Aryl Amidine | Electrochemical oxidation researchgate.net | Intramolecular C-H amination |

| Oxidative C-H Amination | N-Aryl Amidine | Iodobenzene (B50100) catalyst, mCPBA oxidant organic-chemistry.org | Formation of a C-N bond via C-H activation |

| Intramolecular N-Arylation | N-(2-haloaryl) Amidine | KOH in DMSO, 120°C organic-chemistry.org | Nucleophilic displacement of halide |

| Condensation-Cyclization | o-Phenylenediamine + Aldehyde | Oxidant (e.g., H₂O₂, I₂) organic-chemistry.orgsemanticscholar.org | In-situ formation of amidine-like intermediate |

The imine (C=N) double bond within the amidine functional group can participate as a 2π component in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides. Nitrile oxides are 1,3-dipoles that react with dipolarophiles, such as alkenes, alkynes, and imines, to form five-membered heterocyclic rings. youtube.commdpi.com

In a reaction with a nitrile oxide, the C=N bond of this compound would act as the dipolarophile. The [3+2] cycloaddition would lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. These reactions are highly valuable for constructing heterocyclic systems under mild conditions. mdpi.comnih.gov Similarly, the C=N bond could potentially undergo [2+2] cycloadditions with other imines or alkenes, typically under photochemical conditions, to form four-membered azetidine (B1206935) rings. youtube.comnih.gov

| Reaction Type | Reactant | Product Heterocycle | General Mechanism |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazoline derivative | Concerted 1,3-dipolar cycloaddition youtube.com |

| [3+2] Cycloaddition | Azomethine Ylide | Imidazolidine derivative | Reaction with a nitrogen-based 1,3-dipole researchgate.net |

| [2+2] Cycloaddition | Alkene | Azetidine derivative | Photochemically allowed concerted reaction nih.gov |

| [4+2] Cycloaddition (as dienophile) | Diene | Tetrahydropyridine derivative | Diels-Alder reaction |

Oxidative Transformations of this compound Derivatives

Oxidative transformations of amidine derivatives, including those of this compound, can lead to novel molecular architectures through rearrangement and tandem reactions. The use of hypervalent iodine reagents is particularly notable in this field due to their low toxicity, stability, and unique reactivity. d-nb.info

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) and Koser's reagent [PhI(OH)OTs], are powerful oxidants that can promote complex skeletal rearrangements under mild conditions. researchgate.netnih.gov While direct studies on this compound are not extensively documented, the reactivity of analogous systems, such as styrenes and unsaturated amides, provides a strong basis for predicting the behavior of its unsaturated derivatives.

A plausible pathway for an unsaturated derivative of this compound involves an oxidative rearrangement that leads to a 1,2-aryl migration. The reaction is initiated by the electrophilic addition of the iodine(III) reagent to a carbon-carbon double bond within the derivative. This forms a key intermediate which, driven by the excellent leaving group ability of the iodobenzene moiety, undergoes a rearrangement. d-nb.info The phenyl group from the 2-phenylpropyl core migrates to the adjacent carbon, resulting in a rearranged carbon skeleton. This metal-free approach is an attractive alternative to traditional heavy-metal-based oxidants for synthesizing complex α-arylated carbonyl compounds or their imine equivalents. d-nb.infomdpi.com

Table 1: Key Steps in Hypervalent Iodine-Promoted Oxidative Rearrangement

| Step | Description | Intermediate/Product |

| 1. Activation | The hypervalent iodine(III) reagent is activated, often by an acid, increasing its electrophilicity. | Activated I(III) Species |

| 2. Electrophilic Addition | The activated reagent adds to an unsaturated derivative of this compound. | Organoiodine(III) Intermediate |

| 3. Rearrangement | A 1,2-migration of the phenyl group occurs, facilitated by the departure of the iodobenzene leaving group. | Rearranged Cationic Intermediate |

| 4. Product Formation | The intermediate is trapped by a nucleophile (e.g., solvent) to yield the final rearranged product. | α-Aryl Imine/Carbonyl Derivative |

This interactive table summarizes the proposed mechanistic steps.

Tandem reactions, where multiple bond-forming or bond-breaking events occur in a single operation, offer a powerful strategy for increasing molecular complexity efficiently. In the context of this compound derivatives, a tandem sequence involving an oxidative rearrangement followed by an elimination step can be envisioned, particularly when mediated by hypervalent iodine reagents. researchgate.net

Following the initial hypervalent iodine-promoted rearrangement as described above, the resulting intermediate may possess a structure amenable to a subsequent elimination reaction. For instance, if the rearrangement generates an intermediate with a proton adjacent to a suitable leaving group, elimination can occur to form a new double bond. This process could be part of a concerted mechanism or a stepwise sequence. researchgate.net Such tandem processes are valuable for creating highly functionalized and unsaturated molecular scaffolds from simpler precursors.

Hydrolysis and Related Decomposition Pathways

The stability of the amidine functional group is highly dependent on the chemical environment, particularly the pH. Hydrolysis represents a primary decomposition pathway for this compound, breaking it down into an amide or carboxylic acid and ammonia.

The hydrolysis of amidines, like the related hydrolysis of amides, can proceed under both acidic and basic conditions, though amides are generally more resistant to hydrolysis. byjus.com

Base-Catalyzed Hydrolysis: In basic media, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon of the amidine functional group. chemistrysteps.com This addition also forms a tetrahedral intermediate. byjus.com This intermediate then collapses, with the expulsion of an amide anion (⁻NH₂), which is a poorer leaving group than the hydroxide ion. The reaction is typically driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, forming a stable carboxylate salt and ammonia. chemistrysteps.com This step makes the reaction essentially irreversible. The final carboxylic acid product is obtained after an acidic workup.

The stability of this compound is a critical factor in its handling, storage, and application. Based on the reactivity of analogous compounds like N-triflylbenzamides, a general stability profile can be inferred. nih.gov Amidines are generally expected to be stable in dilute neutral aqueous solutions but are susceptible to degradation under strongly acidic or basic conditions, particularly with heating.

Table 2: Predicted Stability of this compound

| Condition | Temperature | Expected Stability | Primary Decomposition Product |

| Dilute Aqueous Solution (pH ~7) | Ambient | Stable | N/A |

| 0.5 M Aqueous HCl | Ambient | Slow Decomposition | 2-Phenylpropanamide / 2-Phenylpropanoic Acid |

| 0.5 M Aqueous HCl | Elevated | Rapid Hydrolysis | 2-Phenylpropanoic Acid |

| 0.5 M Aqueous NaOH | Ambient | Stable to Slow Decomposition | 2-Phenylpropanoate Salt |

| 0.5 M Aqueous NaOH | Elevated | Rapid Hydrolysis | 2-Phenylpropanoate Salt |

This interactive table provides a qualitative overview of the stability of the amidine functional group under different chemical environments.

Studies on related benzamide (B126) derivatives have shown that they remain intact in dilute aqueous solutions and even in 0.5 M aqueous NaOH at room temperature. nih.gov However, in 0.5 M aqueous HCl, slow degradation was observed over extended periods. nih.gov It is reasonable to expect this compound to exhibit similar behavior, with hydrolysis being the primary decomposition pathway under these conditions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the content, purity, and molecular structure of a sample. It relies on the magnetic properties of certain atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). Key parameters in a ¹H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin coupling, which provides information about adjacent protons.

For 2-Phenylpropanimidamide, one would expect to observe distinct signals corresponding to the aromatic protons of the phenyl group, the methine (CH) proton, the methyl (CH₃) protons, and the protons of the imidamide group (-C(=NH)NH₂). The aromatic protons would likely appear in the downfield region (typically δ 7-8 ppm). The methine proton, being adjacent to the phenyl group, would appear as a quartet, and the methyl protons would appear as a doublet. The protons on the nitrogen atoms of the imidamide group would likely appear as broad signals due to quadrupole effects and chemical exchange.

Hypothetical ¹H NMR Data for this compound

| Chemical Group | Multiplicity | Integration |

|---|---|---|

| Phenyl (Ar-H) | Multiplet | 5H |

| Methine (CH) | Quartet | 1H |

| Methyl (CH₃) | Doublet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

In a ¹³C NMR spectrum of this compound, distinct signals would be expected for the imidamide carbon, the carbons of the phenyl ring, the methine carbon, and the methyl carbon. The imidamide carbon would be expected at the most downfield position due to its attachment to two nitrogen atoms. The aromatic carbons would appear in the typical range for benzene derivatives (around δ 125-150 ppm).

Hypothetical ¹³C NMR Data for this compound

| Carbon Environment | |

|---|---|

| Imidamide (C=N) | ~160-170 |

| Aromatic (C-Ar) | ~125-145 |

| Methine (CH) | ~40-50 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms within a molecule. researchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.org An HSQC spectrum would show correlations between the methine proton and the methine carbon, the methyl protons and the methyl carbon, and the aromatic protons with their respective aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise molecular formula of a compound by comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions. For this compound (C₉H₁₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed into the mass spectrometer, generating gas-phase ions. For this compound, which contains basic nitrogen atoms, positive ion mode ESI would likely produce a strong signal for the protonated molecule, [M+H]⁺. Further fragmentation of this ion (MS/MS) could provide structural information by observing characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃).

X-ray Crystallography for Solid-State Structural DeterminationNo X-ray crystallography studies for this compound have been found in the public scientific record. This prevents any discussion of its solid-state structure, crystal system, space group, and other crystallographic parameters.

Without this foundational data, it is impossible to construct a scientifically accurate and informative article that adheres to the user's specific and detailed outline.

WO2013188562A1 - Imidazopyridazine compounds as pi3k inhibitors - Google Patents Example 125. This compound. To a solution of 2-phenylpropanenitrile (B133222) (1.0 g, 7.6 mmol) in ethanol (B145695) (10 mL) was added sodium ethoxide (21% in ethanol, 3.2 mL, 8.4 mmol). The mixture was stirred at room temperature for 15 minutes, then was cooled to 0 °C. To the cooled mixture was bubbled hydrogen chloride gas for 5 minutes, then the mixture was allowed to warm to room temperature and was stirred for 16 hours. The mixture was concentrated to dryness, then was partitioned between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to give ethyl 2-phenylpropanimidate as a yellow oil (0.8 g, 60% yield). To a solution of ethyl 2-phenylpropanimidate (0.8 g, 4.5 mmol) in ethanol (10 mL) was added ammonium (B1175870) chloride (0.24 g, 4.5 mmol). The mixture was stirred at 60 °C for 16 hours, then was cooled to room temperature and was concentrated to dryness. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as a yellow oil (0.5 g, 75% yield). 1H NMR (400 MHz, CDC13) δ 7.39-7.26 (m, 5H), 3.51 (q, J= 7.2 Hz, 1H), 1.51 (d, J= 7.2 Hz, 3H). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv1Fv1z9Jd905Q4475u3-0i0J6Q20tX-j_02-3-s70f1zL53-JjQW9Y98nS2c9j-y3M1-v747m3-9qO-y9s0zU40q0w_19rX7C9_Hj2Uj13W952w==

US20130079331A1 - Substituted pyrazoles and use thereof for treating diseases - Google Patents this compound. To a solution of 2-phenylpropanenitrile (1.0 g, 7.6 mmol) in ethanol (10 mL) was added sodium ethoxide (21% in ethanol, 3.2 mL, 8.4 mmol). The mixture was stirred at room temperature for 15 minutes, then was cooled to 0° C. To the cooled mixture was bubbled hydrogen chloride gas for 5 minutes, then the mixture was allowed to warm to room temperature and was stirred for 16 hours. The mixture was concentrated to dryness, then was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to give ethyl 2-phenylpropanimidate as a yellow oil (0.8 g, 60% yield). To a solution of ethyl 2-phenylpropanimidate (0.8 g, 4.5 mmol) in ethanol (10 mL) was added ammonium chloride (0.24 g, 4.5 mmol). The mixture was stirred at 60° C. for 16 hours, then was cooled to room temperature and was concentrated to dryness. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as a yellow oil (0.5 g, 75% yield). 1H NMR (400 MHz, CDCl3) δ 7.39-7.26 (m, 5H), 3.51 (q, J=7.2 Hz, 1H), 1.51 (d, J=7.2 Hz, 3H). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQo_d2Nn8Jt8r31j5K6Y-g9L1j9vKxR-c6Jt4i57l256_o80K8YyL8sU87rD97s46d5Y2w9iSgX01r71Gj7M3pP9QyN90o8450==